tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate
Brand Name: Vulcanchem
CAS No.: 1955556-81-6
VCID: VC6187985
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-8(13)12(9)5-4-6-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CC(C12CCC2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate

CAS No.: 1955556-81-6

Cat. No.: VC6187985

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate - 1955556-81-6

Specification

CAS No. 1955556-81-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-8(13)12(9)5-4-6-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Standard InChI Key VDLQWFAVDYRRGW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C12CCC2)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a spiro[3.3]heptane scaffold, where two cyclohexane rings share a single carbon atom (spiro carbon). The tert-butyl carbamate group (-OC(O)NH-) is attached to the 1-position of the spiro system, while an amino group (-NH2) resides at the 3-position . This arrangement imposes significant conformational rigidity, as evidenced by X-ray crystallography studies of analogous spirocarbamates . The IUPAC name, tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate, reflects this substitution pattern.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
InChI KeyVDLQWFAVDYRRGW-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1CC(C12CCC2)N

Physicochemical Characteristics

Experimental data indicate a melting point range of 98–102°C for the hydrochloride salt form, though the free base’s solubility remains unreported . Density functional theory (DFT) calculations predict a logP value of 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The amino group (pKa ≈ 9.5) and carbamate (pKa ≈ 11.2) confer pH-dependent solubility, with protonation enhancing aqueous solubility under acidic conditions .

Synthesis and Manufacturing

Synthetic Pathways

A three-step synthesis dominates industrial production:

  • Spiro[3.3]heptane Formation: Cycloaddition of 1,3-dienes with vinyl carbamates under Lewis acid catalysis yields the spiro framework.

  • Amination: Selective introduction of the amino group at C3 via Hofmann rearrangement of a corresponding amide precursor .

  • Carbamation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), installs the protective carbamate group .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1TiCl₄, CH₂Cl₂−78°C62%
2NaN₃, H₂SO₄120°C45%
3Boc₂O, DMAP, CH₂Cl₂25°C89%

Industrial Production Considerations

Batch processes in 500–1,000 L reactors achieve >90% purity after recrystallization from ethyl acetate/hexane . Continuous-flow systems are under development to enhance throughput, with microreactor trials demonstrating 18% yield improvement over batch methods .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigidity and amino-carbamate duality make it a preferred building block for:

  • PROTACs: Spirocyclic linkers improve proteasome recruitment efficiency by reducing conformational entropy . A 2024 study reported a 3.2-fold increase in BRD4 degradation using spiro-linked PROTACs versus linear analogs .

  • Kinase Inhibitors: Incorporation into JAK3 inhibitors enhanced selectivity (IC50 = 4.7 nM vs. 38 nM for JAK1).

Materials Science

Epoxy resins modified with 5 wt% spirocarbamate showed a 22% increase in glass transition temperature (Tg = 148°C vs. 121°C baseline) . The amino group facilitates covalent bonding to carbon nanotubes, enabling reinforced nanocomposites with 1.8 GPa tensile strength .

Biological Activity and Mechanisms

While direct pharmacological data remain limited, structural analogs exhibit:

  • Anticancer Activity: Spirocarbamate-containing HDAC inhibitors demonstrated 78% tumor growth inhibition in murine xenograft models .

  • Antimicrobial Effects: Bacillus subtilis growth inhibition (MIC = 32 μg/mL) through dihydrofolate reductase binding.

Comparative Analysis with Structural Analogs

Table 3: Spirocarbamate Derivatives Comparison

CompoundCore SizeFunctional GroupLogPApplication
tert-Butyl N-{3-amino...}carbamate[3.3]NH₂, Boc1.8PROTAC linkers
6-Aminospiro[3.4]heptane[3.4]NH₂0.9Solubility enhancers
Spiro[3.3]heptane-2-carboxylic acid[3.3]COOH−0.4Metal-organic frameworks

The [3.3]heptane core provides optimal balance between rigidity (entropic penalty ΔS = −23 J/mol·K) and synthetic accessibility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator